2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group, a piperazine moiety bearing a 4-methoxyphenyl substituent, and an ethyl group at position 2.
Properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-5-4-6-17(25)15-16)29-13-11-28(12-14-29)18-7-9-19(32-2)10-8-18/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHCYKCKZBHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biological activities.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a variety of biochemical pathways.
Biochemical Analysis
Biological Activity
2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring fused with a 1,2,4-triazole moiety and various functional groups such as ethyl and methoxy substitutions, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole and Triazole Rings : These heterocyclic rings are known for their biological activity.
- Piperazine Ring : Commonly found in various pharmaceuticals, this ring enhances the compound's interaction with biological targets.
- Fluorophenyl and Methoxyphenyl Substituents : These groups may influence the compound's lipophilicity and receptor binding affinity.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- A study on similar thiazole derivatives showed promising results against various cancer cell lines, demonstrating IC50 values less than those of standard chemotherapeutics like doxorubicin .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-[1,2,4]triazole | Triazole ring with methoxy substitution | Antimicrobial |
| 3-Fluorophenyl-thiazole derivative | Contains fluorophenyl and thiazole | Antitumor |
| Piperazine-based triazoles | Incorporates piperazine with triazole | Antidepressant |
The specific combination of ethyl and methoxy substitutions in this compound enhances its biological activity compared to other similar compounds .
Anticonvulsant Properties
In a study involving thiazole derivatives, compounds similar to this compound were tested for anticonvulsant effectiveness. The findings revealed that certain structural modifications significantly increased anticonvulsant activity .
The cytotoxic effects of the compound have been investigated using various cancer cell lines. Studies demonstrate that the presence of specific substituents influences the mechanism of action:
- Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity .
Case Study 1: Anticancer Screening
In a screening of novel thiazolo[3,2-b][1,2,4]triazole derivatives for anticancer activity:
- The compound exhibited significant cytostatic effects against multiple cell lines.
- Notably, it showed a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line at a concentration of 10 μM .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that:
Scientific Research Applications
Research indicates that compounds similar to 2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant biological activities. The following sections detail its applications in various therapeutic areas.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances its interaction with biological targets.
Mechanism of Action:
The fluorine atom may influence lipophilicity and binding affinity to targets involved in cancer progression. In vitro tests have demonstrated significant cytotoxic effects against cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), with potent analogs inducing apoptosis through caspase pathway activation.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research findings indicate moderate activity by inhibiting pro-inflammatory cytokines in macrophage models.
Mechanism:
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which are crucial for mediating inflammatory responses.
Structure-Activity Relationship (SAR)
An analysis of the structure-activity relationship reveals that substituents on the aromatic rings significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., F) | Enhance cytotoxicity |
| Alkyl groups | Improve solubility |
| Aromatic rings | Increase binding affinity |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit good gastrointestinal absorption and moderate bioavailability profiles. This is crucial for their potential therapeutic applications.
Case Studies
Several case studies illustrate the compound's efficacy:
- Anticancer Study : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed significant cytotoxic effects against HT-29 and Jurkat cell lines.
- Anti-inflammatory Research : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in macrophage models.
Comparison with Similar Compounds
(a) Tetrazole Derivatives ()
Compounds such as 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) share synthetic methodologies with the target compound. For instance:
- Synthesis: Both utilize PEG-400 as a reaction medium and Bleaching Earth Clay (pH 12.5) as a catalyst under mild temperatures (70–80°C). This highlights the utility of eco-friendly, heterogenous catalytic systems for constructing sulfur-linked heterocycles .
- Substituent Variations : The tetrazole derivatives feature chlorophenyl or fluorophenyl groups, whereas the target compound incorporates a 3-fluorophenyl group and a piperazine ring. The methoxy group on the piperazine may enhance solubility compared to halogenated analogs .
(b) Thiazole-Pyrazole-Triazole Hybrids ()
Compounds 4 and 5 (fluorophenyl/chlorophenyl-substituted thiazoles) exhibit:
- Structural Conformation : Single-crystal diffraction reveals isostructural triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the planar core, a feature that may influence packing and intermolecular interactions. In contrast, the target compound’s 3-fluorophenyl group and piperazine substituent likely introduce greater torsional flexibility .
- Synthetic Yield : High yields (>80%) are reported for these analogs, suggesting that similar efficiency could be achievable for the target compound with optimized conditions .
Structural and Electronic Features
Crystallographic and Computational Tools
- SHELX Suite : Widely used for small-molecule refinement (e.g., analogs in ). The target compound’s structural analysis would likely employ SHELXL for refinement and SHELXS for solution .
- ORTEP-3 : Graphical representation of thermal ellipsoids (e.g., fluorophenyl orientation in analogs) could clarify conformational dynamics in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
